An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. Its remarkable versatility allows for a wide range of chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the successful development of numerous FDA-approved drugs across a spectrum of therapeutic areas, including anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and treatments for erectile dysfunction like sildenafil. The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring.
This guide focuses on a specific derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a compound with significant potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom offers a handle for cross-coupling reactions, while the acetonitrile group can be elaborated into various functionalities. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development pipelines. These properties govern its solubility, permeability, and metabolic stability, ultimately influencing its bioavailability and efficacy.
This document provides a comprehensive analysis of the key physicochemical parameters of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, offering both predicted data and detailed, field-proven experimental protocols for their determination.
Compound Profile: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
| Property | Value |
| IUPAC Name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile |
| CAS Number | 175137-59-4 |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.07 g/mol |
| SMILES | N#CCn1c(C)c(Br)c(C)n1 |
| Chemical Structure |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, calculated using established computational models. These values provide a valuable baseline for experimental design and formulation development.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 95-105 | Influences solubility, dissolution rate, and formulation stability. |
| Boiling Point (°C) | 320-330 | Important for purification and assessing thermal stability. |
| LogP | 1.2 - 1.8 | A measure of lipophilicity, impacting permeability and solubility. |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Critical for absorption and bioavailability. |
| pKa (most basic) | 2.0 - 3.0 | Determines the ionization state at physiological pH, affecting solubility and target binding. |
Melting Point: A Gateway to Purity and Stability
The melting point of a solid crystalline compound is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the determination of the melting point using a digital melting point apparatus, a standard and reliable method in modern laboratories.
Materials:
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2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (finely powdered)
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Capillary tubes (sealed at one end)
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Digital melting point apparatus (e.g., Mel-Temp® or similar)
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Spatula
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Mortar and pestle (if the sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.
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Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom.
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Compacting the Sample: Drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times to tightly pack the sample at the bottom.
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Instrument Setup: Turn on the melting point apparatus and set the desired starting temperature (approximately 10-15°C below the expected melting point) and a ramp rate of 1-2°C per minute for an accurate determination. For a preliminary, rapid determination, a higher ramp rate (e.g., 10°C/min) can be used.
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Measurement: Insert the loaded capillary tube into the heating block of the apparatus.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.
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Replicate Measurements: For accuracy, perform the measurement in triplicate and report the average melting range.
Caption: Workflow for Melting Point Determination.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design. It describes the partitioning of a compound between an aqueous and a lipid phase, providing a surrogate measure for its ability to cross biological membranes. An optimal LogP value is essential for achieving a balance between aqueous solubility and membrane permeability, which are both critical for oral bioavailability.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.
Materials:
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2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
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n-Octanol (pre-saturated with water)
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Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Vortex mixer or shaker
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Centrifuge
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
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Volumetric flasks and pipettes
Procedure:
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Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
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Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous phase.
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Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the stock solution of the compound in the pre-saturated aqueous phase.
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Equilibration: Tightly cap the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Centrifuge the tube at a sufficient speed and for an adequate duration to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Caption: Shake-Flask Method for LogP Determination.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream.
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is a more accurate representation of its true solubility compared to kinetic solubility.
Materials:
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2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (solid)
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Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
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Vials with screw caps
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Shaker or rotator
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Filtration device (e.g., syringe filters with low protein binding)
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Sample Preparation: Add an excess amount of the solid compound to a vial.
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Solvent Addition: Add a known volume of the aqueous buffer to the vial.
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Equilibration: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Filtration: After equilibration, allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
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Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.
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Calculation: The measured concentration represents the thermodynamic solubility of the compound in the specified buffer.
Caption: Thermodynamic Solubility Determination Workflow.
Ionization Constant (pKa): The Influence of pH
The pKa is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. The ionization state of a drug molecule is critical as it affects its solubility, permeability, and interaction with its biological target.
Experimental Protocol: Potentiometric pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Materials:
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2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
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Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
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Potentiometer with a pH electrode
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Stir plate and stir bar
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Burette
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Beaker
Procedure:
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Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
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Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.
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Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
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Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the peak.
Caption: Potentiometric pKa Determination Workflow.
Synthesis and Potential Impurities
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is typically achieved through the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with bromoacetonitrile. This reaction is generally carried out in the presence of a base in a suitable organic solvent.
Synthetic Scheme:
(Illustrative scheme, not a real image)Potential Impurities:
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Unreacted 4-bromo-3,5-dimethyl-1H-pyrazole: Incomplete reaction can lead to the presence of the starting pyrazole.
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Over-alkylation products: While less likely with this specific substrate, the potential for multiple alkylations on the pyrazole ring should be considered.
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Hydrolysis of the nitrile group: Depending on the workup and purification conditions, the nitrile group could be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.
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Residual solvent and base: Traces of the reaction solvent and the base used in the reaction may remain in the final product.
The presence of these impurities can significantly affect the measured physicochemical properties and the biological activity of the compound. Therefore, thorough purification, typically by recrystallization or column chromatography, is essential.
Conclusion
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a valuable building block for the synthesis of novel pyrazole-based compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental for its successful application in drug discovery and development. The predicted values provide a strong starting point for experimental work, and the detailed protocols offer a practical framework for the accurate determination of these crucial parameters. By integrating this knowledge, researchers can optimize the design and development of new drug candidates with improved pharmacokinetic profiles and enhanced efficacy.
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